molecular formula C19H19NO4 B4962961 N-(2-Methoxy-dibenzofuran-3-yl)-N-propionyl-propionamide

N-(2-Methoxy-dibenzofuran-3-yl)-N-propionyl-propionamide

Cat. No.: B4962961
M. Wt: 325.4 g/mol
InChI Key: ZESBYDIWBSXLAD-UHFFFAOYSA-N
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Description

N-(2-Methoxy-dibenzofuran-3-yl)-N-propionyl-propionamide is a synthetic organic compound characterized by a dibenzofuran core substituted with a methoxy group at the 2-position and an N-propionyl-propionamide moiety at the 3-position. While its exact applications remain under investigation, its structural analogs (e.g., dibenzofuran derivatives and substituted amides) are known for roles in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

N-(2-methoxydibenzofuran-3-yl)-N-propanoylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-4-18(21)20(19(22)5-2)14-11-16-13(10-17(14)23-3)12-8-6-7-9-15(12)24-16/h6-11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESBYDIWBSXLAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N(C1=C(C=C2C3=CC=CC=C3OC2=C1)OC)C(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-dibenzofuran-3-yl)-N-propionyl-propionamide typically involves multi-step organic reactions. One common approach is the acylation of 2-methoxy-dibenzofuran with propionyl chloride in the presence of a base such as pyridine. This is followed by the amidation reaction with propionamide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-dibenzofuran-3-yl)-N-propionyl-propionamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the propionyl moiety can be reduced to alcohols.

    Substitution: The hydrogen atoms on the dibenzofuran core can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

N-(2-Methoxy-dibenzofuran-3-yl)-N-propionyl-propionamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-dibenzofuran-3-yl)-N-propionyl-propionamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2-Methoxy-dibenzofuran-3-yl)-N-propionyl-propionamide and related compounds. Data are inferred from analogous structures in the evidence and generalized trends in organic chemistry.

Compound Core Structure Substituents Reported Applications Key Distinguishing Features
This compound Dibenzofuran 2-methoxy, 3-(N-propionyl-propionamide) Not reported in evidence; inferred potential as a bioactive intermediate or ligand Unique dual-propionamide substitution; methoxy group enhances solubility vs. unsubstituted analogs.
JNJ-54717793 Azabicyclo[2.2.1]heptane Fluoropyrimidinyl, trifluoromethylpyrazine CNS-targeted therapeutics (e.g., neurokinin receptor modulation) Rigid bicyclic core vs. planar dibenzofuran; fluorine substituents improve metabolic stability.
NAT-1 Thiazolidinone 4-methoxyphenyl, nicotinamide Anti-inflammatory or metabolic modulation (thiazolidinone derivatives) Thiazolidinone ring introduces hydrogen-bonding capacity; lacks aromatic fused-ring system.
BBAC Biphenyl-pyrrolidine Methylbenzimidazole-thioether, biphenyl Kinase inhibition or enzyme modulation (common in oncology candidates) Sulfur-containing linker and chiral centers; no dibenzofuran or amide stacking.
MOP (Monepantel) Cyanoethyl-benzamide Trifluoromethylphenoxy, trifluoromethylthio Anthelmintic (veterinary use) Cyano and trifluoromethyl groups enhance parasite selectivity; linear vs. fused-ring scaffold.

Key Observations:

Structural Complexity : this compound exhibits a planar dibenzofuran core, contrasting with the three-dimensional scaffolds of JNJ-54717793 (azabicycloheptane) and BBAC (pyrrolidine-biphenyl). Planar systems often favor π-π stacking interactions in biological targets, whereas 3D structures enhance receptor specificity .

Substituent Effects: The methoxy group in the target compound likely improves aqueous solubility compared to non-polar analogs (e.g., NAT-1’s tert-butyl groups ).

Bioactivity Potential: While JNJ-54717793 and MOP are validated bioactive agents, the target compound’s lack of electronegative substituents (e.g., fluorine, cyano) may limit its metabolic stability or target affinity compared to these analogs .

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